molecular formula C14H18FNO3 B2845206 Tert-butyl 3-(2-fluorophenyl)-3-hydroxyazetidine-1-carboxylate CAS No. 1225439-46-2

Tert-butyl 3-(2-fluorophenyl)-3-hydroxyazetidine-1-carboxylate

Cat. No. B2845206
CAS RN: 1225439-46-2
M. Wt: 267.3
InChI Key: FRIZRDYXAXLHSI-UHFFFAOYSA-N
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Description

The compound “tert-butyl (2-fluorophenyl)carbamate” is similar to the one you’re asking about . It has a molecular formula of C11H14FNO2 .


Molecular Structure Analysis

The molecular structure of “tert-butyl (2-fluorophenyl)carbamate” is planar with a minor bend around the C-B bond .


Chemical Reactions Analysis

A study on the reaction of various hydroxyl-terminated polybutadiene (HTPB) end-groups with three different monoisocyanates (2-fluorophenyl isocyanate, phenyl isocyanate, and tert-butyl isocyanate) revealed different reactivity rates .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl (2-fluorophenyl)carbamate” include a molecular formula of C11H14FNO2, an average mass of 211.233 Da, and a monoisotopic mass of 211.100861 Da .

Scientific Research Applications

Chemical Synthesis and Characterization

Tert-butyl 3-(2-fluorophenyl)-3-hydroxyazetidine-1-carboxylate is utilized in the field of chemical synthesis and characterization. For instance, a study by Sanjeevarayappa et al. (2015) focused on synthesizing a similar compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which was characterized by spectroscopic techniques and X-ray diffraction studies (Sanjeevarayappa et al., 2015). Additionally, the synthesis of various related carboxylic acid derivatives has been explored for potential antibacterial activities, as detailed in the work of Song et al. (2009) (Song et al., 2009).

Pharmacological Research

In the realm of pharmacology, derivatives of tert-butyl azetidine compounds have been investigated for their potential antibacterial and biofilm-eradicating properties. A study by Kotb et al. (2019) identified a compound with a 3-hydroxyazetidine side chain that exhibited promising activity against various bacterial strains, including vancomycin-resistant species (Kotb et al., 2019).

Medicinal Chemistry and Drug Development

The compound's derivatives are significant in medicinal chemistry, especially in the synthesis of intermediates for drug development. For instance, the work by Yang (2010) on the synthesis of pharmaceutical intermediates using 1-(tert-butyl)-3-hydroxyazetidine highlights its importance in this field (Yang, 2010). Furthermore, Van Hende et al. (2009) discussed the synthesis of a new cyclic fluorinated beta-amino acid, showcasing the versatility of azetidine derivatives in synthesizing novel compounds for medicinal use (Van Hende et al., 2009).

Radiopharmaceuticals and Imaging

Additionally, tert-butyl azetidine derivatives have applications in radiopharmaceuticals and imaging. For example, Sadeghzadeh et al. (2019) described the development and radiosynthesis of a novel radiolabeled monocarboxylate transporter inhibitor, using a fluorinated analog for PET imaging (Sadeghzadeh et al., 2019).

properties

IUPAC Name

tert-butyl 3-(2-fluorophenyl)-3-hydroxyazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3/c1-13(2,3)19-12(17)16-8-14(18,9-16)10-6-4-5-7-11(10)15/h4-7,18H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIZRDYXAXLHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2-fluorophenyl)-3-hydroxyazetidine-1-carboxylate

Synthesis routes and methods

Procedure details

3.1 ml (6.1 mmol) of a 2M solution of isopropylmagnesium chloride in tetrahydrofuran are added to a solution of 1.1 g (6.2 mmol) of 1-bromo-2-fluorobenzene in 4 ml of tetrahydrofuran, cooled beforehand to −25° C. After stirring for 30 minutes at −25° C., a solution of 0.65 g (3.7 mmol) of 3-oxo-1-(tert-butoxycarbonyl)azetidine in 7.5 ml of tetrahydrofuran is added. The reaction medium is stirred for 30 min and then a saturated aqueous solution of ammonium chloride is added. The organic compounds are extracted with a 1/1 heptane/ethyl acetate mixture. The organic phase is dried over magnesium sulphate and then filtered and evaporated. The crude product is purified by silica gel chromatography, elution being carried out with a 5/5 heptane/ethyl acetate mixture. 135 mg of 3-(2-fluorophenyl)-3-hydroxy-1-(tert-butoxycarbonyl)-azetidine are obtained in the form of a white solid with a yield of 14%.
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